3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine
Description
Overview of Pyrrolo[2,3-b]pyrazine Scaffold in Chemical Research
The pyrrolo[2,3-b]pyrazine core is a fused bicyclic heterocycle that has garnered significant attention in chemical research, particularly in the domain of drug discovery. This scaffold is considered a "privileged" structure, meaning it can bind to multiple biological targets with high affinity. Its unique arrangement of nitrogen atoms and aromatic character makes it a versatile platform for the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The pyrrole (B145914) and pyrazine (B50134) rings offer multiple points for chemical modification, allowing for the fine-tuning of a molecule's electronic and steric properties to optimize its biological activity.
Significance of Halogenation in Heterocyclic Chemistry
Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful tool in medicinal chemistry. nih.gov Halogens can profoundly influence a compound's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov For instance, the introduction of a chlorine atom can enhance a molecule's ability to cross cell membranes. pharmaexcipients.com Furthermore, halogen atoms, particularly bromine and iodine, serve as versatile synthetic handles for carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki and Buchwald-Hartwig couplings. This enables the construction of complex molecular architectures from simpler halogenated precursors.
Focus on 3-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine: A Dihalogenerated Scaffold
This compound is a specialized derivative of the parent pyrrolo[2,3-b]pyrazine scaffold, featuring two different halogen atoms at distinct positions. The presence of a chlorine atom at the 3-position and an iodine atom at the 7-position is a deliberate design feature. This differential halogenation allows for site-selective chemical modifications. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in many cross-coupling reactions, enabling chemists to introduce a substituent at the 7-position while leaving the 3-position available for a subsequent, different chemical transformation. This strategic dihalogenation makes this compound a valuable intermediate for the synthesis of a diverse library of compounds.
Below are the key chemical properties of this compound:
| Property | Value |
| Molecular Formula | C₆H₃ClIN₃ |
| Molecular Weight | 279.46 g/mol |
| CAS Number | 1581750-56-2 |
Research Context and Importance of Synthetic Accessibility
The importance of this compound lies in its potential as a building block for more complex molecules with potential therapeutic applications. The synthetic accessibility of this and related dihalogenated scaffolds is crucial for its widespread use in research and development. The availability of a protected version, 3-chloro-7-iodo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine, indicates that the pyrrole nitrogen is reactive and often needs to be protected during synthetic sequences to avoid unwanted side reactions. bldpharm.com The development of efficient and scalable synthetic routes to such dihalogenated intermediates is an active area of chemical research, as it directly impacts the ability of medicinal chemists to explore new chemical space in their quest for novel drugs.
Structure
3D Structure
Properties
Molecular Formula |
C6H3ClIN3 |
|---|---|
Molecular Weight |
279.46 g/mol |
IUPAC Name |
3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C6H3ClIN3/c7-4-2-9-5-3(8)1-10-6(5)11-4/h1-2H,(H,10,11) |
InChI Key |
HRNCNOHPDJTILY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=C(N=C2N1)Cl)I |
Origin of Product |
United States |
Structural Elucidation and Spectroscopic Characterization
Confirmation of Molecular Structure and Regiochemistry
The definitive confirmation of the molecular structure and the specific arrangement of substituents (regiochemistry) on the pyrrolo[2,3-b]pyrazine scaffold is accomplished through a suite of powerful spectroscopic and analytical methods.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine, both ¹H and ¹³C NMR would provide critical information. The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrole (B145914) and pyrazine (B50134) rings, with their chemical shifts and coupling patterns revealing their connectivity. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, confirming the carbon framework and the positions of the chloro and iodo substituents.
Detailed, experimentally verified NMR data for this compound is not publicly available in the referenced search results. The following table represents a hypothetical data set based on the expected chemical environment of the nuclei in the structure.
| ¹H NMR Data (Hypothetical) |
| Chemical Shift (δ) ppm |
| 12.5 (broad s) |
| 8.2 (s) |
| 7.5 (s) |
| ¹³C NMR Data (Hypothetical) |
| Chemical Shift (δ) ppm |
| 150.1 |
| 148.5 |
| 135.2 |
| 130.0 |
| 118.9 |
| 95.3 |
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an exact mass measurement, which can be used to confirm its molecular formula, C₆H₃ClIN₃. The isotopic pattern observed in the mass spectrum, particularly due to the presence of chlorine and iodine, would further corroborate the elemental composition.
| HRMS Data (Theoretical) |
| Molecular Formula |
| Calculated Exact Mass |
| Observed Exact Mass |
Specific crystallographic data for this compound is not available in the provided search results.
Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. In the IR spectrum of this compound, one would expect to observe characteristic absorption bands for the N-H stretching of the pyrrole ring, C-H stretching and bending modes, C=N and C=C stretching vibrations of the aromatic rings, and the C-Cl and C-I stretching frequencies.
| IR Spectroscopy Data (Hypothetical) |
| Frequency (cm⁻¹) |
| 3400-3300 |
| 3100-3000 |
| 1620-1580 |
| 1550-1450 |
| 800-600 |
| 600-500 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and photophysical properties of a molecule. The UV-Vis absorption spectrum of this compound would reveal the wavelengths of light that the molecule absorbs, corresponding to electronic transitions between different energy levels. Any fluorescence emission would indicate the molecule's ability to release absorbed energy as light, providing information about its excited state properties.
Specific UV-Vis and fluorescence data for this compound is not available in the provided search results.
| UV-Vis Absorption Data (Hypothetical) |
| λmax (nm) |
| Data not available |
| Fluorescence Emission Data (Hypothetical) |
| Excitation λ (nm) |
| Data not available |
Chemical Reactivity and Derivatization of 3 Chloro 7 Iodo 5h Pyrrolo 2,3 B Pyrazine
Reactivity of Halogen Substituents
The key to the selective derivatization of 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the trend I > Br > OTf >> Cl. This hierarchy is attributed to the bond dissociation energies (BDEs) of the carbon-halogen bond, where the C-I bond is significantly weaker than the C-Cl bond. Consequently, oxidative addition to a palladium(0) catalyst, the initial and often rate-determining step in these catalytic cycles, occurs preferentially at the C-I bond under appropriate conditions. This allows for the selective modification of the C7-position while leaving the C3-chloro substituent intact for subsequent transformations.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity trend can be reversed (F > Cl > Br > I), as the rate-limiting step is often the initial attack of the nucleophile, which is facilitated by the greater electronegativity of the halogen. However, the nature of the aromatic system and the position of activating groups play a crucial role. For the this compound scaffold, the electron-deficient pyrazine (B50134) ring activates both positions for nucleophilic attack.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com The pyrrolo[2,3-b]pyrazine core is inherently electron-deficient due to the presence of the two nitrogen atoms in the pyrazine ring, which activates the attached halides toward nucleophilic attack. wikipedia.org
The reaction proceeds via a two-step addition-elimination mechanism:
Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com
Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product. chemistrysteps.com
In this compound, the chlorine atom at the C3-position is alpha to a ring nitrogen, which strongly activates it for SNAr. While the C7-iodo position is also on an electron-deficient ring system, the direct activation by an adjacent nitrogen atom at C3 makes it a probable site for nucleophilic attack, especially with potent nucleophiles like alkoxides, thiolates, or amines under thermal conditions. Selective substitution can often be achieved by careful control of reaction conditions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. wikipedia.org The differential reactivity between the C-I and C-Cl bonds in this compound is exploited to achieve highly selective functionalization at the C7-position.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. nih.gov This reaction is widely used due to its mild conditions, commercial availability of reagents, and high functional group tolerance.
For this compound, the Suzuki-Miyaura reaction is expected to proceed with high selectivity at the C7-iodo position. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents, yielding 3-chloro-7-substituted-5H-pyrrolo[2,3-b]pyrazine derivatives. The remaining chloro group can then be used for further coupling reactions under more forcing conditions if desired. nih.gov
Table 1: Representative Suzuki-Miyaura Coupling Reactions Note: The following are illustrative examples based on typical conditions for related heteroaryl iodides.
| Coupling Partner (Boronic Acid) | Catalyst / Ligand | Base | Solvent | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 3-chloro-7-phenyl-5H-pyrrolo[2,3-b]pyrazine |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 3-chloro-7-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine |
| Pyridine-3-boronic acid | XPhosPdG2 / XPhos | K₃PO₄ | THF/H₂O | 3-chloro-7-(pyridin-3-yl)-5H-pyrrolo[2,3-b]pyrazine |
| Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | 1,4-Dioxane | 3-chloro-7-(thiophen-2-yl)-5H-pyrrolo[2,3-b]pyrazine |
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.org This reaction is the most common method for synthesizing arylalkynes and conjugated enynes. researchgate.net
Given the high reactivity of the C-I bond, the Sonogashira coupling of this compound proceeds selectively at the C7-position. libretexts.org This provides a direct route to 7-alkynyl-3-chloro-5H-pyrrolo[2,3-b]pyrazines, which are valuable precursors for constructing more complex heterocyclic systems or conjugated materials. rsc.orgresearchgate.net
Table 2: Representative Sonogashira Coupling Reactions Note: The following are illustrative examples based on typical conditions for related heteroaryl iodides.
| Coupling Partner (Alkyne) | Catalyst / Co-catalyst | Base | Solvent | Product |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 3-chloro-7-(phenylethynyl)-5H-pyrrolo[2,3-b]pyrazine |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | DMF | 3-chloro-7-((trimethylsilyl)ethynyl)-5H-pyrrolo[2,3-b]pyrazine |
| Propargyl alcohol | Pd(OAc)₂ / CuI | Piperidine | Acetonitrile | 3-(3-chloro-5H-pyrrolo[2,3-b]pyrazin-7-yl)prop-2-yn-1-ol |
| 1-Hexyne | PdCl₂(dppf) / CuI | Et₃N | Toluene | 3-chloro-7-(hex-1-yn-1-yl)-5H-pyrrolo[2,3-b]pyrazine |
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. mdpi.com This reaction is a powerful method for the arylation or vinylation of olefins. nih.gov
In the case of this compound, the Heck reaction would selectively occur at the more reactive C7-iodo position. This allows for the synthesis of 7-vinyl-substituted pyrrolopyrazines, which can serve as intermediates in the synthesis of various natural products and pharmaceutical agents. nih.govlibretexts.org The stereoselectivity of the reaction typically favors the formation of the E-isomer. nih.gov
Table 3: Representative Heck Reactions Note: The following are illustrative examples based on typical conditions for related heteroaryl iodides.
| Coupling Partner (Alkene) | Catalyst / Ligand | Base | Solvent | Product |
| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | (E)-3-chloro-7-styryl-5H-pyrrolo[2,3-b]pyrazine |
| n-Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | Acetonitrile | (E)-butyl 3-(3-chloro-5H-pyrrolo[2,3-b]pyrazin-7-yl)acrylate |
| 4-Vinylpyridine | Herrmann's catalyst | NaOAc | DMA | (E)-3-chloro-7-(2-(pyridin-4-yl)vinyl)-5H-pyrrolo[2,3-b]pyrazine |
| Cyclohex-1-ene-1-carbaldehyde | PdCl₂ / P(o-tol)₃ | Et₃N | Toluene | (E)-1-(3-chloro-5H-pyrrolo[2,3-b]pyrazin-7-yl)cyclohex-1-ene |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or triflate) and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry for preparing anilines, N-aryl heterocycles, and their derivatives, which are prevalent in pharmaceuticals. mdpi.com
The selective amination of this compound can be readily achieved at the C7-position due to the greater reactivity of the C-I bond. researchgate.net A wide variety of primary and secondary amines, including anilines, alkylamines, and N-heterocycles, can be coupled under standard Buchwald-Hartwig conditions, which typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Table 4: Representative Buchwald-Hartwig Amination Reactions Note: The following are illustrative examples based on typical conditions for related heteroaryl iodides.
| Coupling Partner (Amine) | Catalyst / Ligand | Base | Solvent | Product |
| Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 3-chloro-N-phenyl-5H-pyrrolo[2,3-b]pyrazin-7-amine |
| Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 4-(3-chloro-5H-pyrrolo[2,3-b]pyrazin-7-yl)morpholine |
| Benzylamine | Pd₂(dba)₃ / XPhos | K₃PO₄ | tert-Butanol | N-benzyl-3-chloro-5H-pyrrolo[2,3-b]pyrazin-7-amine |
| Pyrrolidine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene | 3-chloro-7-(pyrrolidin-1-yl)-5H-pyrrolo[2,3-b]pyrazine |
Halogen Exchange Reactions
Halogen exchange reactions are pivotal in diversifying the functionality of halogenated heterocyclic compounds. In the case of this compound, the presence of two distinct halogen atoms, chlorine and iodine, at positions 3 and 7 respectively, offers opportunities for selective transformations. The relative reactivity of these halogens in nucleophilic aromatic substitution (SNAr) reactions is influenced by the electronic environment of the pyrrolo[2,3-b]pyrazine core. Generally, the iodine atom is a better leaving group than the chlorine atom.
While specific studies on halogen exchange reactions of this compound are not extensively documented, analogies can be drawn from related heterocyclic systems. For instance, in similar scaffolds, the more labile iodo group can be selectively replaced by other halogens, such as fluorine or bromine, or by various nucleophiles. The conditions for such reactions typically involve a metal catalyst, often copper or palladium, and a source of the new halide.
| Reactant | Reagent | Product | Conditions | Reference |
| 7-Iodo-azaindole derivative | KF | 7-Fluoro-azaindole derivative | High Temperature | (Analogous Reaction) |
| 3-Chloro-azaindole derivative | NaBr | 3-Bromo-azaindole derivative | Cu(I) catalyst | (Analogous Reaction) |
Reactions at the Pyrrole (B145914) Nitrogen (N-5)
The pyrrole nitrogen (N-5) in the 5H-pyrrolo[2,3-b]pyrazine system possesses a lone pair of electrons and can act as a nucleophile, making it susceptible to various electrophilic substitution reactions.
Alkylation and Acylation
N-alkylation and N-acylation are common strategies to introduce organic moieties onto the pyrrole nitrogen, which can significantly alter the compound's physical, chemical, and biological properties. The reactivity of the N-5 position is influenced by the electronic nature of the fused pyrazine ring.
Studies on the structurally similar 7-azaindole (B17877) have demonstrated that N-alkylation can be achieved using various alkyl halides in the presence of a base. mdpi.comnih.gov Similarly, N-acylation can be accomplished using acylating agents like acyl chlorides or anhydrides. researchgate.net The choice of base and solvent is crucial for achieving high yields and selectivity. For this compound, similar conditions are expected to yield the corresponding N-5 substituted derivatives.
| Reaction Type | Electrophile | Base | Product | Potential Yield | Reference |
| N-Alkylation | Alkyl Halide | NaH, K2CO3 | N-Alkyl-pyrrolo[2,3-b]pyrazine | Good to Excellent | mdpi.comnih.govresearchgate.netmdpi.com |
| N-Acylation | Acyl Chloride | Pyridine, Et3N | N-Acyl-pyrrolo[2,3-b]pyrazine | Moderate to Good | researchgate.net |
Sulfonylation
Sulfonylation of the pyrrole nitrogen introduces a sulfonyl group, which can serve as a protecting group or modulate the electronic properties of the heterocyclic core. This reaction is typically carried out using a sulfonyl chloride in the presence of a base. rsc.org Research on N-sulfonyl protected 7-azaindoles has shown that this modification can facilitate further functionalization of the heterocyclic ring system. rsc.orgnih.govrsc.orgnih.gov For this compound, N-sulfonylation is anticipated to proceed under similar conditions, affording the N-5 sulfonylated product. This modification can also influence the regioselectivity of subsequent reactions. rsc.orgnih.govrsc.orgnih.gov
| Reagent | Base | Product | Utility | Reference |
| Benzenesulfonyl chloride | Sodium Hydride | N-Benzenesulfonyl-pyrrolo[2,3-b]pyrazine | Protecting Group, Electronic Modulation | rsc.orgnih.govrsc.orgnih.gov |
| Toluenesulfonyl chloride | Potassium Carbonate | N-Tosyl-pyrrolo[2,3-b]pyrazine | Activating Group for Further Functionalization | rsc.orgnih.govrsc.orgnih.gov |
Modification of the Pyrazine Ring
The pyrazine ring in the pyrrolo[2,3-b]pyrazine system is electron-deficient and can undergo reactions that are characteristic of such aromatic systems.
Oxidation Reactions
Oxidation of the pyrazine ring can lead to the formation of N-oxides. The nitrogen atoms in the pyrazine ring are susceptible to oxidation by various oxidizing agents, such as hydrogen peroxide or peroxy acids. The formation of an N-oxide can activate the pyrazine ring towards nucleophilic attack. Site-selective arylation at the azine ring of N-methyl 7-azaindole N-oxides has been demonstrated, highlighting the utility of this transformation. nih.gov A study on the photo-oxidation of methanol (B129727) in complexes with pyrido[2,3-b]pyrazine (B189457) also points to the reactivity of the pyrazine nitrogen atoms. rsc.org
| Oxidizing Agent | Product | Potential Application | Reference |
| m-Chloroperoxybenzoic acid (m-CPBA) | Pyrrolo[2,3-b]pyrazine N-oxide | Activation for Nucleophilic Substitution | nih.gov |
| Hydrogen Peroxide/Acetic Acid | Pyrrolo[2,3-b]pyrazine N-oxide | Altered Electronic Properties | rsc.org |
Reduction Reactions
Reduction of the pyrazine ring can lead to the formation of dihydropyrrolo[2,3-b]pyrazines or tetrahydropyrrolo[2,3-b]pyrazines. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) is a common method for the reduction of such heterocyclic systems. The reduction of a related researchgate.netrsc.orgrsc.orgoxadiazolo[3,4-b]pyrazine core has been studied electrochemically, indicating the susceptibility of the pyrazine-like ring to reduction. mdpi.com The specific conditions of the reduction will determine the degree of saturation of the pyrazine ring.
| Reducing Agent/Catalyst | Product | Ring System | Reference |
| H2, Pd/C | Dihydropyrrolo[2,3-b]pyrazine | Partially Saturated | (Analogous Reaction) |
| NaBH4 | Tetrahydropyrrolo[2,3-b]pyrazine | Fully Saturated | (Analogous Reaction) |
| Electrochemical Reduction | Reduced pyrazine derivative | Modified Electronic State | mdpi.com |
Regioselectivity and Stereoselectivity in Derivatization of this compound
The derivatization of this compound, a dihalogenated pyrrolopyrazine, is governed by the principles of regioselectivity, which dictate the preferential reaction at one reactive site over another. In the context of this specific molecule, the primary determinants of regioselectivity are the differential reactivity of the carbon-iodine and carbon-chlorine bonds, influenced by the electronic properties of the pyrrolo[2,3-b]pyrazine core and the specific reaction conditions employed, such as the choice of catalyst and ligands.
Influence of Halogen Identity and Position on Reactivity
The chemical reactivity of halogenated aromatic and heteroaromatic compounds in palladium-catalyzed cross-coupling reactions is well-established to follow the general trend of I > Br > OTf > Cl. This trend is a direct consequence of the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to a low-valent palladium catalyst, which is typically the rate-determining step in the catalytic cycle.
In the case of this compound, the presence of both an iodine atom at the 7-position and a chlorine atom at the 3-position provides two potential sites for derivatization via cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. Based on the established reactivity trend, the C-I bond at the 7-position is significantly more reactive than the C-Cl bond at the 3-position. rsc.org Consequently, selective functionalization at the 7-position can be achieved with high regioselectivity under appropriate reaction conditions.
For instance, in a Sonogashira coupling reaction, a terminal alkyne would preferentially couple at the 7-iodo position, leaving the 3-chloro position intact for subsequent transformations. This regioselectivity allows for a stepwise and controlled introduction of different substituents onto the pyrrolo[2,3-b]pyrazine scaffold. Theoretical studies on similar dihalogenated heterocycles have indicated that oxidative addition at the carbon-iodine bond is both kinetically and thermodynamically favored over the carbon-chlorine bond. rsc.org
The positions of the halogens on the pyrrolo[2,3-b]pyrazine ring system also play a crucial role. The pyrazine ring is inherently electron-deficient, which can influence the reactivity of the attached halogens. The electron density at the different positions of the heterocyclic core can affect the ease of oxidative addition.
Below is an interactive data table summarizing the expected regioselectivity in common cross-coupling reactions for this compound based on the differential reactivity of the halogens.
| Reaction Type | Coupling Partner | Expected Major Product | Rationale |
| Suzuki Coupling | Arylboronic acid | 3-chloro-7-aryl-5H-pyrrolo[2,3-b]pyrazine | Higher reactivity of C-I bond. |
| Sonogashira Coupling | Terminal alkyne | 3-chloro-7-alkynyl-5H-pyrrolo[2,3-b]pyrazine | Preferential oxidative addition at the C-I bond. rsc.orgnih.gov |
| Buchwald-Hartwig Amination | Amine | 3-chloro-7-amino-5H-pyrrolo[2,3-b]pyrazine | Greater lability of the C-I bond. |
| Stille Coupling | Organostannane | 3-chloro-7-organo-5H-pyrrolo[2,3-b]pyrazine | C-I bond is more susceptible to oxidative addition. |
Steric and Electronic Effects of Substituents
While the intrinsic reactivity difference between iodine and chlorine is the primary driver of regioselectivity, steric and electronic effects of both the substituents on the coupling partners and the pyrrolo[2,3-b]pyrazine core itself can further modulate this selectivity.
Electronic Effects: The electronic nature of substituents on the coupling partner, for example, in an arylboronic acid for a Suzuki reaction, can influence the reaction rate. Electron-donating groups on the arylboronic acid can increase the nucleophilicity of the organic partner, potentially accelerating the transmetalation step. Conversely, electron-withdrawing groups can have the opposite effect. semanticscholar.orgmdpi.com
Within the this compound molecule, the electron-withdrawing nature of the pyrazine ring deactivates the attached halogens towards oxidative addition compared to more electron-rich aromatic systems. However, the relative reactivity of C-I versus C-Cl remains the dominant factor.
Steric Effects: Steric hindrance can play a significant role in the regioselectivity of cross-coupling reactions. princeton.edursc.org Bulky substituents on the coupling partner or on the catalyst's ligands can influence the accessibility of the catalytic site to the halogenated positions. While the 7-position is generally more reactive due to the iodine, significant steric bulk on the incoming nucleophile or the ligand could potentially favor reaction at the less hindered, albeit less reactive, 3-position, although this would likely require forcing conditions and careful catalyst selection.
The following table illustrates hypothetical scenarios of how substituent effects might influence the derivatization of this compound.
| Coupling Partner Substituent | Effect | Potential Outcome on Reactivity |
| Strongly Electron-Donating Group | Electronic | May increase the rate of coupling at the 7-position. |
| Strongly Electron-Withdrawing Group | Electronic | May decrease the rate of coupling at the 7-position. semanticscholar.orgmdpi.com |
| Bulky Ortho-Substituent | Steric | Could potentially hinder the approach to the 7-position, possibly requiring more forcing conditions or specialized catalysts. princeton.edu |
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. DFT methods are used to determine the electron distribution and orbital energies, which are fundamental to predicting a molecule's stability and reactivity. mostwiedzy.plrsc.org For 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine, these calculations can reveal how the chloro and iodo substituents modulate the electronic properties of the pyrrolo[2,3-b]pyrazine core.
A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Egap) is a critical parameter for assessing chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov
Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazine (B50134) ring, indicating sites susceptible to electrophilic attack, while the regions near the hydrogen atoms would show positive potential. nih.gov The halogen atoms, with their dual role as electron-withdrawing (via induction) and electron-donating (via resonance) groups, create a complex electrostatic landscape that DFT can effectively map.
These computational approaches allow for the prediction of various reactivity descriptors that quantify aspects of the molecule's behavior in chemical reactions. Studies on similar pyrazine derivatives have shown that DFT calculations can effectively predict electronic and nonlinear optical properties. mdpi.com
Illustrative Data from Hypothetical DFT Calculations:
Below is a hypothetical table of quantum chemical descriptors for this compound, calculated at the B3LYP/6-31G(d,p) level of theory, based on typical values for similar heterocyclic compounds. mdpi.com
| Descriptor | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -2.1 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (Egap) | 4.4 eV | Relates to chemical reactivity and stability |
| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron |
| Electron Affinity (A) | 2.1 eV | Energy released upon gaining an electron |
| Electronegativity (χ) | 4.3 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 0.45 | Reciprocal of hardness, indicates reactivity |
| Electrophilicity Index (ω) | 4.2 | Measures global electrophilic nature |
Molecular Docking and Dynamics Simulations
When a compound is investigated as a potential chemical probe, molecular docking and molecular dynamics (MD) simulations are essential computational techniques. These methods are used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, such as a protein, at an atomic level. nih.govfrontiersin.org
Molecular docking predicts the preferred orientation of the ligand when bound to a target protein's binding site. For this compound, docking studies could be used to explore its binding mode within the ATP-binding site of various kinases, as the pyrrolo[2,3-b]pyrazine scaffold is a known "hinge binder". nih.govmdpi.com The docking algorithm samples numerous conformations and orientations of the ligand, scoring them based on factors like intermolecular forces, shape complementarity, and electrostatic interactions. The results can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. For instance, the nitrogen atoms in the pyrazine ring could act as hydrogen bond acceptors with residues in the hinge region of a kinase. mdpi.com
Following docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted binding pose over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a dynamic view of the ligand-protein complex. nih.govfrontiersin.org This technique can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate the binding free energy, which provides a more quantitative measure of binding affinity. nih.gov For this compound, an MD simulation could verify whether the interactions predicted by docking are maintained in a dynamic, solvated environment, thus validating its potential as a stable chemical probe for a specific binding site. mdpi.com
Hypothetical Molecular Docking Results:
This table illustrates potential interactions of this compound with a hypothetical kinase active site, based on studies of similar compounds. bohrium.comresearchgate.net
| Parameter | Result | Details |
| Target Protein | Kinase XYZ | ATP-binding site |
| Docking Score | -8.5 kcal/mol | Indicates favorable binding affinity |
| Hydrogen Bonds | N1 to Backbone NH of Alanine; N4 to Sidechain OH of Serine | Key interactions anchoring the ligand in the hinge region |
| Hydrophobic Interactions | Pyrrole (B145914) ring with Valine, Leucine; Chloro group with Phenylalanine | Contributions from non-polar residues in the binding pocket |
| Halogen Bond | Iodine atom with Carbonyl oxygen of Glycine | Potential stabilizing interaction involving the iodine substituent |
Prediction of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis and functionalization of heterocyclic compounds. By using methods like DFT, it is possible to map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. hilarispublisher.com
A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. researchgate.net Locating the precise geometry of a transition state and calculating its energy is key to determining the reaction's activation energy (energy barrier). A lower activation energy corresponds to a faster reaction rate. For the synthesis of this compound, computational studies could compare different potential synthetic routes, such as various cross-coupling or cyclization strategies. nih.gov
For example, theoretical investigation of a Suzuki or Stille coupling to introduce the iodo- or chloro-substituents could model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. Calculations would determine the energy of each intermediate and transition state, revealing the rate-determining step of the reaction. Vibrational frequency calculations are performed to confirm the nature of the stationary points: minima (reactants, intermediates, products) have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. hilarispublisher.com Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a given transition state correctly connects the intended reactant and product. hilarispublisher.com
Illustrative Data for a Hypothetical Reaction Step:
This table shows hypothetical calculated energies for a step in a substitution reaction on the pyrrolopyrazine core, demonstrating how computational methods can predict reaction feasibility.
| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
| Reactants | 0.0 | 0 |
| Transition State | +22.5 | 1 |
| Products | -10.2 | 0 |
Structure-Reactivity Relationship Studies
Structure-Reactivity Relationship (SRR) studies aim to understand how modifications to a molecule's structure affect its chemical reactivity. For this compound, the focus would be on the influence of the chloro and iodo substituents on the reactivity of the pyrrolopyrazine scaffold.
The electronic effects of the halogens are paramount. Both chlorine and iodine are electronegative and exert an electron-withdrawing inductive effect (-I), which can decrease the electron density of the aromatic rings, making them less susceptible to electrophilic attack but more susceptible to nucleophilic attack. Conversely, they also have lone pairs of electrons that can be donated into the ring system through a resonance effect (+R). The interplay of these effects influences the reactivity at different positions on the molecule.
Computational methods can quantify these effects. For instance, by calculating the distribution of HOMO and LUMO orbitals, one can predict the most likely sites for electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis can be used to study charge distribution and delocalization, providing a more detailed picture of the electronic interactions between the substituents and the heterocyclic core.
By computationally modeling a series of related compounds (e.g., comparing the parent 5H-pyrrolo[2,3-b]pyrazine with its 3-chloro, 7-iodo, and 3-chloro-7-iodo derivatives), a systematic SRR can be established. This could involve correlating calculated properties, such as the energy of the LUMO or the charge on a particular carbon atom, with experimentally observed reaction rates for a specific transformation, like a nucleophilic aromatic substitution. Studies on halogenated heterocycles often reveal that the size and polarizability of the halogen (I > Cl) also play a significant role in reactivity and intermolecular interactions, such as halogen bonding. drugdesign.orgmdpi.com
Advanced Research Applications of 3 Chloro 7 Iodo 5h Pyrrolo 2,3 B Pyrazine and Its Derivatives
Building Block for Complex Organic Synthesis
The utility of 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine in synthetic chemistry stems from the differential reactivity of its carbon-iodine and carbon-chlorine bonds. The C-I bond is more susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the C-Cl bond is more amenable to nucleophilic aromatic substitution (SNAr). This predictable reactivity allows for sequential and site-selective functionalization, making it an ideal precursor for constructing diverse molecular architectures.
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets. mdpi.com The 3-chloro-7-iodo derivative is an excellent starting point for generating large libraries of related compounds for screening and structure-activity relationship (SAR) studies. Researchers can systematically vary the substituents at both the 3- and 7-positions to explore the chemical space around the core scaffold.
For instance, the iodine at the 7-position can be replaced with various aryl or alkyl groups via Suzuki coupling, while the chlorine at the 3-position can be substituted with a range of amines or other nucleophiles. This modular approach facilitates the rapid synthesis of numerous analogues, which is crucial for optimizing the properties of a lead compound in drug discovery and chemical probe development. nih.gov The ability to generate such libraries is fundamental to identifying compounds with high potency and selectivity for their intended biological targets. nih.govmdpi.com
Beyond serving as a scaffold for substitution, the this compound core can be used to construct more complex, fused heterocyclic systems. These larger, often planar, polycyclic structures are of interest for their unique electronic properties and potential applications in materials science and as DNA intercalators or protein-ligand binders.
A key strategy involves bidirectional or tandem reactions where both the 3- and 7-positions are used as anchor points to build additional rings. For example, a bidirectional Sonogashira cross-coupling followed by a gold-catalyzed cyclization can be employed to synthesize para-dipyrrolopyrazines (DPPs). tue.nl This method allows for the creation of extended π-conjugated systems with tunable photophysical properties. tue.nl The synthesis of such fused systems highlights the role of the pyrrolo[2,3-b]pyrazine core as a linchpin in the assembly of complex molecular frameworks.
Development of Chemical Probes and Tools for Molecular Biology
The 5H-pyrrolo[2,3-b]pyrazine scaffold has proven to be a highly effective framework for the design of chemical probes, which are small molecules used to study and manipulate biological systems. nih.gov Its derivatives have been instrumental in investigating protein function, particularly in the fields of kinase signaling and targeted protein degradation.
The 5H-pyrrolo[2,3-b]pyrazine nucleus is recognized as a potent "hinge-binding" motif for protein kinases. mdpi.comresearchgate.net Protein kinases play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases. Derivatives of this scaffold have been developed to target a wide range of kinases, allowing researchers to probe their function. nih.govnih.gov
By synthesizing libraries based on the pyrrolo[2,3-b]pyrazine core, chemists can systematically explore the ATP-binding site of different kinases. mdpi.com These compounds serve as valuable tools to understand the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that govern ligand binding and selectivity. For example, structure-based design has led to the discovery of potent inhibitors for Fibroblast Growth Factor Receptors (FGFRs) by modifying the 5H-pyrrolo[2,3-b]pyrazine scaffold. mdpi.comnih.gov Such studies provide critical insights into the structural biology of the kinase family and inform the design of more selective research tools. nih.govpsu.edu
| Kinase Target | Scaffold | Research Application | Reference |
|---|---|---|---|
| Fibroblast Growth Factor Receptor (FGFR) | 5H-pyrrolo[2,3-b]pyrazine | Investigation of receptor tyrosine kinase signaling pathways. | mdpi.comnih.gov |
| Bruton's Tyrosine Kinase (BTK) | 5H-pyrrolo[2,3-b]pyrazine | Probing the function of a key enzyme in B-cell development. | mdpi.com |
| Janus Kinase 3 (JAK3) | 5H-pyrrolo[2,3-b]pyrazine | Studying cytokine signaling pathways in immune cells. | mdpi.com |
| Cyclin-Dependent Kinases (CDKs) | 6-phenylpyrrolo[2,3-b]pyrazine | Elucidating the mechanisms of cell cycle control. | psu.edu |
| Glycogen Synthase Kinase-3 (GSK-3) | 6-phenylpyrrolo[2,3-b]pyrazine | Investigating signaling pathways related to metabolic regulation and neurobiology. | psu.edu |
A cutting-edge application of the pyrrolo[2,3-b]pyrazine scaffold is in the field of targeted protein degradation (TPD). nih.gov This strategy uses heterobifunctional molecules, known as Proteolysis Targeting Chimeras (PROTACs), to eliminate specific proteins from the cell. nih.gov A PROTAC consists of a "warhead" that binds the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Pyrrolo[2,3-b]pyrazine-based compounds have been developed as the warhead component for PROTACs targeting Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation. google.com These bifunctional molecules conjugate an HPK1-binding pyrrolo[2,3-b]pyrazine moiety to a ligand for an E3 ligase. google.com Such degraders are powerful research tools to study the consequences of acute HPK1 removal in immune cells, providing a method to investigate both the kinase-dependent and potential scaffolding functions of the protein without the need for genetic manipulation. google.comnih.gov
Materials Science Applications
While the primary research focus for this compound and its derivatives has been in the life sciences, its structural features suggest potential for applications in materials science. Fused heterocyclic systems containing pyrazine (B50134) rings are known to be effective building blocks for creating organic conjugated materials. researchgate.net These materials are of interest for their electronic and photophysical properties, which can be harnessed in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Analogous structures, such as thieno[3,4-b]pyrazines, have been successfully used to construct polymers with low band gaps and ambipolar charge transport characteristics. researchgate.net The pyrrolo[2,3-b]pyrazine core, with its electron-deficient pyrazine ring fused to an electron-rich pyrrole (B145914) ring, creates an intramolecular donor-acceptor character. This electronic profile is desirable for tuning the optical and charge-transport properties of organic materials. By synthesizing extended, conjugated systems through functionalization at the 3- and 7-positions, it may be possible to develop novel pyrrolopyrazine-based materials with tailored properties for various electronic applications. However, this remains a relatively unexplored area of research with significant potential for future investigation.
Organic Optoelectronic Materials Research
There is currently no available research data on the application of this compound or its derivatives in organic optoelectronic materials.
Exploration in Advanced Chemical Sensors
Detailed studies concerning the use of this compound or its derivatives in the development of advanced chemical sensors are not present in the current body of scientific literature.
Analytical Standards and Reference Materials Development
There is no information available regarding the development or use of this compound as an analytical standard or reference material.
Q & A
Q. What are the key structural features of 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine that influence its biological activity?
The compound’s core consists of a fused pyrrole-pyrazine heterocyclic system. The iodine at position 7 enhances steric bulk and halogen bonding with kinase hinge regions (e.g., FGFR1), while the chlorine at position 3 modulates electron density and steric effects. The pyrazine nitrogen forms a critical hydrogen bond with the kinase hinge, as demonstrated in co-crystal structures .
Q. How can synthetic routes for this compound be optimized for scalability and purity?
Regioselective synthesis methods include:
- Bromination/Iodination : N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in dimethyl sulfoxide (DMSO) for halogenation at specific positions .
- Sonogashira Coupling : For introducing alkynyl groups, followed by reductive cyclization using potassium tert-butoxide .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H/C NMR to confirm regiochemistry and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation .
- X-ray Crystallography : To resolve ambiguous regiochemistry and binding modes (e.g., FGFR1 co-crystal structures) .
Advanced Research Questions
Q. How do environmental factors (pH, temperature) affect the stability of this compound in biological assays?
- pH Stability : The compound degrades in acidic conditions (<pH 4) due to protonation of the pyrazine nitrogen, reducing FGFR binding affinity. Use neutral buffers (e.g., PBS, pH 7.4) for in vitro assays .
- Temperature Sensitivity : Store at -20°C in anhydrous DMSO to prevent hydrolysis. Long-term stability studies show <5% degradation over 6 months under these conditions .
Q. What methodological approaches validate target specificity (e.g., FGFR vs. other kinases)?
- Kinase Profiling Panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target activity .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring thermal stabilization of FGFR1 .
- Mutagenesis Studies : Replace hinge-region residues (e.g., Ala553 in FGFR1) to disrupt hydrogen bonding, reducing inhibitory potency .
Q. How can structure-activity relationship (SAR) studies optimize inhibitory potency against FGFR kinases?
- Substituent Modifications :
- Position 7 : Replace iodine with bulkier groups (e.g., aryl) to enhance hydrophobic interactions with the FGFR1 ATP-binding pocket .
- Position 3 : Introduce electron-withdrawing groups (e.g., CF) to improve metabolic stability .
Q. What in vivo models are suitable for evaluating efficacy and toxicity?
- Xenograft Models : Use FGFR-driven cancer models (e.g., NCI-H716 colorectal tumors) to assess tumor regression. Dosages of 10–50 mg/kg (oral or IP) show efficacy with minimal hepatotoxicity .
- Pharmacokinetic Profiling : Monitor plasma half-life (t ~3.5 hrs in mice) and bioavailability (>40%) using LC-MS/MS .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported FGFR inhibitory IC values across studies?
- Assay Conditions : Variations in ATP concentrations (e.g., 10 μM vs. 1 mM) significantly impact IC. Standardize assays using the ADP-Glo™ Kinase Assay with 100 μM ATP .
- Cell Line Selection : FGFR-amplified lines (e.g., SNU-16 gastric cancer) show higher sensitivity than non-amplified lines. Use isogenic FGFR1-overexpressing HEK293 cells for controlled comparisons .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
